N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a cinnoline derivative characterized by a hexahydrocinnoline core substituted with a methyl group at position 2, a ketone at position 3, and a carboxamide group at position 6.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22-17(23)11-14-10-13(4-7-16(14)21-22)18(24)20-9-8-12-2-5-15(19)6-3-12/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAFDEIYWZCCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with three structurally related cinnoline derivatives identified in the evidence, focusing on substituent variations and their implications.
Key Structural Features and Molecular Data
Substituent-Driven Property Analysis
Target vs. N-Methyl Analogue ()
- The methyl substituent in reduces steric bulk compared to the 4-fluorophenethyl group in the target compound. This simplification may enhance solubility but diminish target selectivity due to reduced hydrophobic interactions .
- The absence of a fluorinated aromatic ring in likely decreases metabolic stability, as fluorine often mitigates oxidative degradation .
Target vs. 4-Bromo-3-methylphenyl Analogue ()
- The bromine atom in introduces higher molecular weight (376.20 vs. However, bromine’s larger atomic radius may increase steric hindrance compared to fluorine .
- The 3-methyl group on the phenyl ring in could enhance lipophilicity but may reduce solubility compared to the target’s unsubstituted fluorophenethyl chain.
Target vs. Pyrazine-2-carboxamide Analogue ()
- The pyrazine ring in introduces nitrogen atoms, which may improve hydrogen-bonding capacity and solubility. However, the lack of a fluorinated aromatic group could reduce membrane permeability compared to the target compound .
Preparation Methods
Cyclocondensation of Cyclohexanedione with Hydrazine Derivatives
Procedure :
- Cyclohexanedione (1.0 equiv) reacts with methylhydrazine (1.2 equiv) in ethanol under reflux (78°C, 12 hours).
- Acid catalysis (HCl, 0.1 equiv) accelerates imine formation and subsequent cyclization.
Reaction Table :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Cyclohexanedione | Methylhydrazine, HCl, EtOH, reflux | 2-Methylhexahydrocinnolin-3-one | 68% |
Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydrazine, followed by dehydration to form the cinnoline ring.
Amidation with 4-Fluorophenethylamine
The final step involves coupling the carboxylic acid with 4-fluorophenethylamine using carbodiimide-based reagents.
EDCI-Mediated Amidation
Procedure :
- 6-Carboxy-2-methyl-3-oxo-hexahydrocinnoline (1.0 equiv), 4-fluorophenethylamine (1.5 equiv), and EDCI (1.2 equiv) are stirred in DMF at 25°C for 24 hours.
- The reaction is quenched with aqueous NH₄Cl, and the product is extracted with EtOAc.
Optimization Table :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI | DMF | 25°C | 85% |
| DCC | THF | 25°C | 63% |
| HATU | DCM | 0°C | 78% |
Key Consideration : EDCI outperforms DCC due to better solubility in polar aprotic solvents, reducing epimerization risks.
Characterization and Analytical Validation
Critical quality control steps ensure the identity and purity of the final product.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 3.68 (q, J = 6.8 Hz, 2H, CH₂NH), 2.94 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).
Chromatographic Purity
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
Industrial-Scale Production Considerations
Scalable synthesis necessitates modifications to lab-scale protocols:
- Continuous Flow Reactors : Enhance heat transfer during exothermic amidation steps.
- Catalyst Recycling : Immobilized EDCI on silica gel reduces reagent costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
